molecular formula C22H23NO5 B2593010 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide CAS No. 2034329-32-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2593010
CAS No.: 2034329-32-1
M. Wt: 381.428
InChI Key: NEFRUZKRUYXECY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of furan rings, a hydroxyethyl group, and a phenyloxane carboxamide structure

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common approach is the condensation of furan derivatives with appropriate carboxylic acids and amines. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Functional groups on the furan rings can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure but contains a pyridine ring instead of a phenyloxane ring.

    2-(furan-2-yl)acetonitrile: Contains a furan ring but lacks the hydroxyethyl and phenyloxane carboxamide groups.

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is unique due to its combination of furan rings, hydroxyethyl group, and phenyloxane carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(21(9-13-26-14-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-12-27-15-18)19-7-4-11-28-19/h1-8,11-12,15,25H,9-10,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRUZKRUYXECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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